Gossypin

Catalog No.
S624988
CAS No.
652-78-8
M.F
C21H20O13
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gossypin

CAS Number

652-78-8

Product Name

Gossypin

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C21H20O13/c22-5-11-13(27)15(29)17(31)21(32-11)34-19-10(26)4-9(25)12-14(28)16(30)18(33-20(12)19)6-1-2-7(23)8(24)3-6/h1-4,11,13,15,17,21-27,29-31H,5H2/t11-,13-,15+,17-,21+/m1/s1

InChI Key

SJRXVLUZMMDCNG-KKPQBLLMSA-N

Synonyms

3,3',4',5,7,8-Hexahydroxy flavone-8-glucoside; Gossypetin 8-glucoside

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Cancer Research

Scientific Field: Oncology Application Summary: Gossypin has been identified as a potential anticancer agent due to its ability to inhibit cell proliferation in various cancers . Methods of Application:

Antiviral Research

Scientific Field: Virology Application Summary: Gossypin has shown effectiveness against SARS-CoV-2 by inhibiting RNA-dependent RNA polymerase (RdRp), essential for viral replication . Methods of Application:

Antioxidant Research

Scientific Field: Biochemistry Application Summary: Gossypin is utilized for its antioxidant properties, protecting against oxidative stress and related cellular damage . Methods of Application:

Immunomodulatory Research

Scientific Field: Immunology Application Summary: Gossypin has been noted for its immunomodulatory effects, influencing the immune system’s response to various stimuli . Methods of Application:

Anti-inflammatory Research

Scientific Field: Pharmacology Application Summary: Gossypin has been studied for its anti-inflammatory properties, particularly in reducing edema and chronic inflammation . Methods of Application:

Pharmacokinetics Research

Scientific Field: Pharmaceutical Sciences Application Summary: The pharmacokinetics of gossypin are crucial for determining its therapeutic range and optimizing dosage for medical applications . Methods of Application:

Pharmaceutical Development

Scientific Field: Pharmaceutical Sciences Application Summary: Gossypin is used in the development of anticancer medications due to its cell proliferation prevention properties . Methods of Application:

Chemical Industry

Scientific Field: Industrial Chemistry Application Summary: Gossypin serves as a natural pigment and is used as a colorant in soaps, cosmetics, and dyes . Methods of Application:

Insecticide Production

Scientific Field: Agricultural Chemistry Application Summary: Gossypin is employed as an insecticide, leveraging its natural properties to protect crops . Methods of Application:

Skincare Products

Scientific Field: Dermatology and Cosmetology Application Summary: Gossypin is incorporated into skincare products for its antioxidant properties, which can help in protecting the skin . Methods of Application:

Traditional Medicine

Scientific Field: Ethnopharmacology Application Summary: Gossypin is used in traditional medicine practices for its various therapeutic activities, such as stopping bleeding, relieving pain, removing phlegm, and curing chronic bronchitis . Methods of Application:

Antiviral Research (Expanded)

Scientific Field: Virology Application Summary: Beyond SARS-CoV-2, gossypin has shown potential as a broad-spectrum antiviral agent . Methods of Application:

Neuroprotective Agent

Scientific Field: Neuroscience Application Summary: Gossypin has been studied for its neuroprotective effects, particularly in the prevention of neurodegenerative diseases . Methods of Application:

Cardioprotective Effects

Scientific Field: Cardiology Application Summary: Research has indicated that gossypin may have cardioprotective properties, beneficial in treating cardiovascular diseases . Methods of Application:

Anti-Diabetic Agent

Scientific Field: Endocrinology Application Summary: Gossypin has been identified as a potential anti-diabetic agent, helping to regulate blood sugar levels . Methods of Application:

UV Radiation Protection

Scientific Field: Dermatology Application Summary: Due to its antioxidant properties, gossypin is being explored for its ability to protect the skin from harmful UV radiation . Methods of Application:

Anti-Microbial Agent

Scientific Field: Microbiology Application Summary: Gossypin has exhibited antimicrobial activity, making it a candidate for treating various infections . Methods of Application:

Hepatoprotective Agent

Scientific Field: Hepatology Application Summary: Gossypin has been researched for its hepatoprotective effects, which could be beneficial in liver diseases . Methods of Application:

Gossypin is a flavanol glucoside with the chemical formula C21H20O13C_{21}H_{20}O_{13} and is classified as a glycosyloxyflavone. It features a gossypetin backbone attached to a beta-D-glucopyranosyl residue at position 8 via a glycosidic linkage. This compound is primarily derived from various species of Hibiscus, such as Hibiscus esculentus and Gossypium indicum, which belong to the Malvaceae family. Gossypin appears as a yellow crystalline solid with a high melting point (229–230 °C) and exhibits significant solubility in water, attributed to the presence of the glucose moiety, while being less soluble in alcohols and other solvents .

Typical of flavonoids, including oxidation and glycosylation. It can oxidize to form gossypetone under specific conditions, showcasing its reactivity similar to other flavonoids. The presence of hydroxyl groups in its structure enhances its stability and reactivity, allowing it to participate in redox reactions, which are crucial for its antioxidant properties .

Gossypin exhibits a wide range of biological activities:

  • Antioxidant Properties: It effectively scavenges free radicals such as 2,2-Diphenyl-1-picrylhydrazyl (DPPH) and ABTS radicals, indicating strong antioxidant capabilities .
  • Antitumor Effects: Gossypin has been shown to inhibit the proliferation and invasion of tumor cells, potentially through mechanisms involving cell cycle arrest and reduced vascular permeability induced by vascular endothelial growth factor (VEGF) .
  • Protective Mechanisms: It offers protective effects against pathogens and UV radiation, enhancing its therapeutic potential in various applications .

Gossypin's diverse pharmacological properties make it suitable for various applications:

  • Pharmaceuticals: Due to its antioxidant and antitumor activities, gossypin is being explored for inclusion in cancer therapies and health supplements.
  • Cosmetics: Its protective effects against UV radiation position it as an ingredient in skincare products aimed at preventing skin damage.
  • Food Industry: Gossypin may also find applications as a natural preservative due to its antioxidant properties .

Research indicates that gossypin interacts with various biological targets:

  • Binding Studies: Modifications of gossypin have been studied to assess their binding affinities to proteins, revealing insights into its mechanism of action in biological systems .
  • Cellular Interactions: Gossypin has shown efficacy in protecting pancreatic beta-cells from oxidative stress, highlighting its potential role in managing diabetes-related complications .

Gossypin shares structural and functional similarities with several other flavonoids. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityUnique Features
GossypetinBackbone similarAntioxidant, anti-inflammatoryPrecursor to gossypin
QuercetinFlavonoid categoryAntioxidant, anticancerMore widely studied; less soluble
RutinGlycosideAntioxidant, anti-inflammatoryContains a rhamnose sugar
KaempferolSimilar backboneAntioxidant, anticancerHigher solubility in organic solvents

Gossypin's unique combination of high solubility in water and stability due to its structural characteristics distinguishes it from these similar compounds. Its specific biological activities further enhance its potential applications in medicine and health sciences .

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

480.09039069 g/mol

Monoisotopic Mass

480.09039069 g/mol

Heavy Atom Count

34

UNII

A3Q367XWX9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

652-78-8

Wikipedia

Gossypin

Dates

Modify: 2023-08-15

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